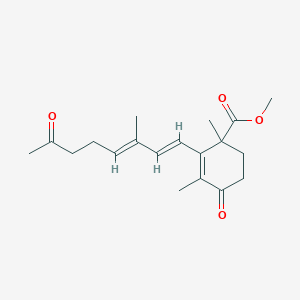
Methyl trisporate B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl trisporate B (MTB) is a plant hormone that is involved in regulating various developmental and physiological processes in plants. It is a member of the trisporic acid family of compounds that are produced by fungi and act as signaling molecules in plants. MTB has gained significant attention in recent years due to its potential applications in agriculture and horticulture.
Mécanisme D'action
Methyl trisporate B acts as a signaling molecule in plants, binding to specific receptors and triggering a cascade of biochemical events. It is believed to activate various genes involved in plant growth and development, as well as stress response pathways.
Effets Biochimiques Et Physiologiques
Methyl trisporate B has been shown to have a range of biochemical and physiological effects on plants. It can stimulate the production of various hormones, including auxins and cytokinins, which are involved in plant growth and development. Methyl trisporate B has also been shown to enhance photosynthesis and increase the efficiency of nutrient uptake by plants.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl trisporate B has several advantages for use in lab experiments, including its ability to promote plant growth and development, as well as its role in stress response pathways. However, the synthesis of Methyl trisporate B is complex and requires specialized equipment and expertise. Additionally, the effects of Methyl trisporate B on different plant species and under different environmental conditions are not well understood.
Orientations Futures
There are several areas of future research for Methyl trisporate B, including its potential applications in crop improvement and stress tolerance. Further studies are needed to understand the mechanisms of action of Methyl trisporate B and its effects on different plant species. Additionally, research is needed to develop more efficient methods for synthesizing Methyl trisporate B and to optimize its use in agriculture and horticulture.
Méthodes De Synthèse
Methyl trisporate B can be synthesized from trisporic acid, which is produced by certain fungi. The synthesis involves the use of various chemical reactions, including oxidation, reduction, and esterification. The process is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
Methyl trisporate B has been extensively studied for its potential applications in plant growth and development. It has been shown to promote seed germination, enhance root growth, and increase crop yield. Methyl trisporate B has also been studied for its role in plant defense against pathogens and environmental stressors.
Propriétés
Numéro CAS |
16981-58-1 |
|---|---|
Nom du produit |
Methyl trisporate B |
Formule moléculaire |
C19H26O4 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
methyl 1,3-dimethyl-2-[(1E,3E)-3-methyl-7-oxoocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C19H26O4/c1-13(7-6-8-14(2)20)9-10-16-15(3)17(21)11-12-19(16,4)18(22)23-5/h7,9-10H,6,8,11-12H2,1-5H3/b10-9+,13-7+ |
Clé InChI |
IBEKLXNZXQHTGY-GSSAJISUSA-N |
SMILES isomérique |
CC1=C(C(CCC1=O)(C)C(=O)OC)/C=C/C(=C/CCC(=O)C)/C |
SMILES |
CC1=C(C(CCC1=O)(C)C(=O)OC)C=CC(=CCCC(=O)C)C |
SMILES canonique |
CC1=C(C(CCC1=O)(C)C(=O)OC)C=CC(=CCCC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



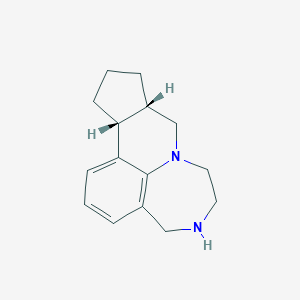

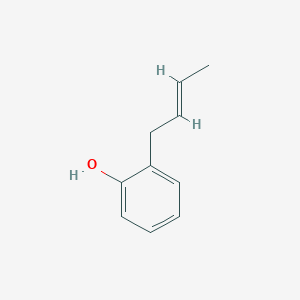
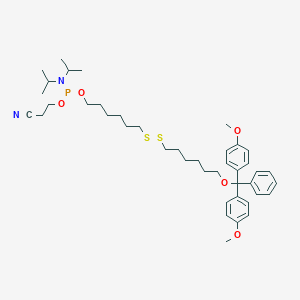
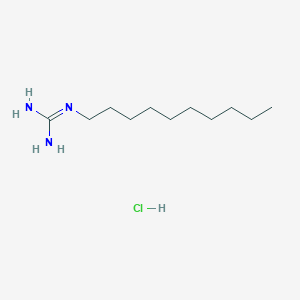
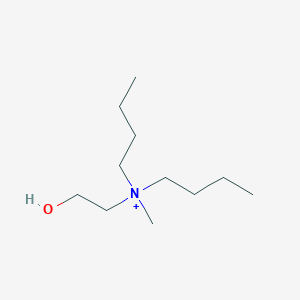
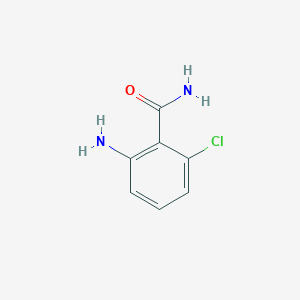
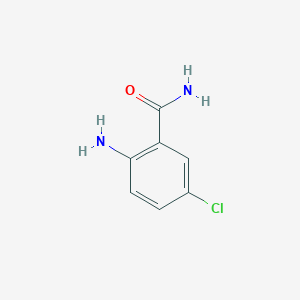
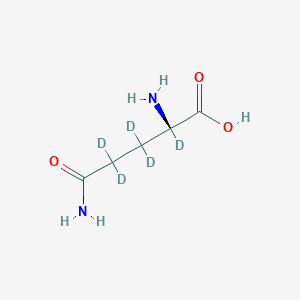
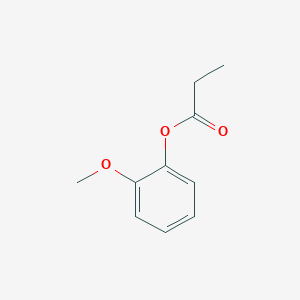
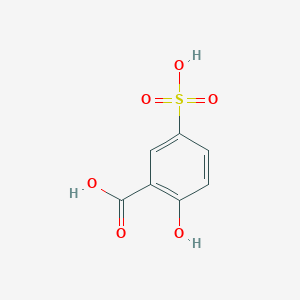
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate](/img/structure/B107084.png)
![1,4-Ethanonaphthalene-6,9(4H)-dione, 1,4a,5,8a-tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]-](/img/structure/B107088.png)
